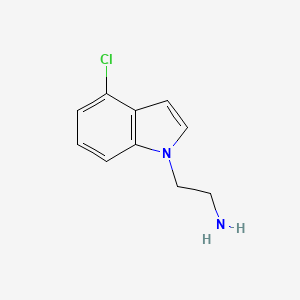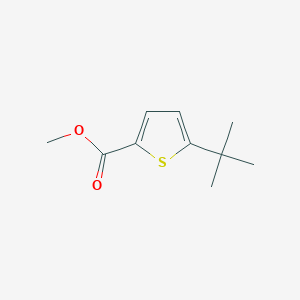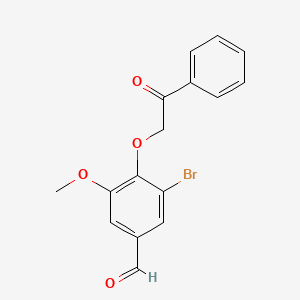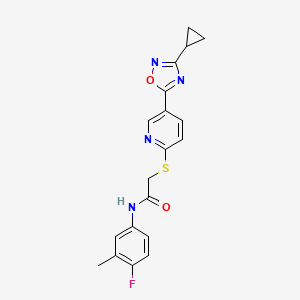
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a critical role in gene expression regulation. BET inhibition has shown promising results in various preclinical studies and is being investigated as a potential therapeutic strategy for cancer and other diseases.
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development , suggesting that they might interact with specific proteins or enzymes in the organism to exert their effects.
Biochemical Pathways
Given its potential anti-tubercular activity, it might interfere with the metabolic pathways of mycobacterium tuberculosis, leading to the inhibition of the organism’s growth .
Result of Action
Similar compounds have shown significant anti-tubercular activity , suggesting that this compound might also have potential anti-tubercular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of BET proteins, making it an ideal tool for studying the role of BET proteins in various biological processes. In addition, this compound has good pharmacokinetic properties, allowing for in vivo studies. However, this compound has some limitations, including its solubility and stability in aqueous solutions, which can affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide research. In cancer, BET inhibition is being investigated as a potential therapeutic strategy in combination with other cancer treatments, such as chemotherapy and immunotherapy. In addition, BET inhibition is being investigated in other diseases, such as inflammation, cardiovascular disease, and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of BET inhibition and this compound in these diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the formation of a pyridazine ring, followed by the introduction of a morpholine group, and finally, the addition of a benzamide moiety. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has been extensively studied in preclinical models of cancer, inflammation, and other diseases. In cancer, BET inhibition has shown promising results in various cancer types, including leukemia, lymphoma, and solid tumors. This compound has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms, including downregulation of oncogenes and upregulation of tumor suppressor genes.
Propiedades
IUPAC Name |
4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-17-6-4-15(5-7-17)21(27)23-18-3-1-2-16(14-18)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWVKMILXXLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide](/img/structure/B2457238.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)


![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)

![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)



![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)
![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)
